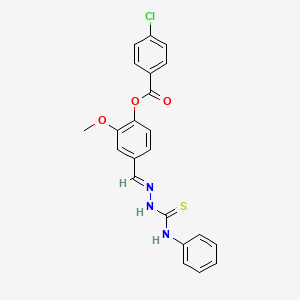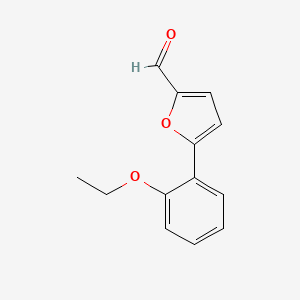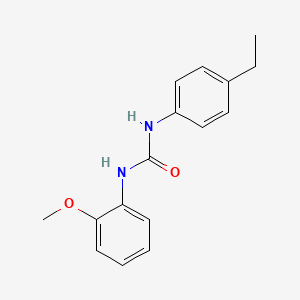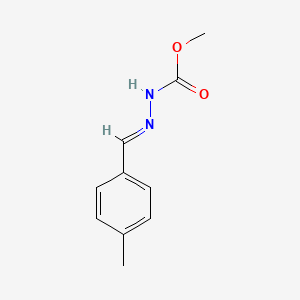
2-(1-Methoxyethyl)-N,N,N-trimethyl-1,1-dioxo-1lambda~6~-thietan-3-aminium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-methoxyethyl)-N,N,N-trimethyl-3-thietanaminium 1,1-dioxide iodide is a quaternary ammonium compound with a thietane ring structure. This compound is known for its unique chemical properties and potential applications in various scientific fields. The presence of the thietane ring and the quaternary ammonium group imparts distinct reactivity and stability to the molecule.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methoxyethyl)-N,N,N-trimethyl-3-thietanaminium 1,1-dioxide iodide typically involves the following steps:
Formation of the Thietane Ring: The thietane ring can be synthesized through the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a suitable dithiol with an alkylating agent can lead to the formation of the thietane ring.
Quaternization: The introduction of the quaternary ammonium group is achieved by reacting the thietane derivative with a methylating agent such as methyl iodide. This step results in the formation of the quaternary ammonium iodide salt.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
2-(1-methoxyethyl)-N,N,N-trimethyl-3-thietanaminium 1,1-dioxide iodide undergoes various chemical reactions, including:
Oxidation: The thietane ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Reduction: The compound can be reduced to yield thietane derivatives with lower oxidation states.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Substitution: Nucleophiles such as halides, thiolates, and amines can be used for substitution reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, substituted thietane derivatives, and reduced thietane compounds.
科学研究应用
2-(1-methoxyethyl)-N,N,N-trimethyl-3-thietanaminium 1,1-dioxide iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various thietane derivatives.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or antiviral agent.
Industry: The compound’s stability and reactivity make it useful in industrial processes, such as the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(1-methoxyethyl)-N,N,N-trimethyl-3-thietanaminium 1,1-dioxide iodide involves its interaction with molecular targets through its quaternary ammonium group and thietane ring. The quaternary ammonium group can interact with negatively charged sites on biomolecules, while the thietane ring can undergo chemical transformations that modulate its activity. These interactions can affect various biochemical pathways and cellular processes.
相似化合物的比较
Similar Compounds
- 2-(1-methoxyethyl)-N,N,N-trimethyl-3-thietanaminium chloride
- 2-(1-methoxyethyl)-N,N,N-trimethyl-3-thietanaminium bromide
- 2-(1-methoxyethyl)-N,N,N-trimethyl-3-thietanaminium sulfate
Uniqueness
2-(1-methoxyethyl)-N,N,N-trimethyl-3-thietanaminium 1,1-dioxide iodide is unique due to the presence of the iodide ion, which can influence its solubility, reactivity, and biological activity. The iodide ion can also participate in specific interactions that are not possible with other halides or sulfate.
属性
CAS 编号 |
17346-39-3 |
|---|---|
分子式 |
C9H20INO3S |
分子量 |
349.23 g/mol |
IUPAC 名称 |
[2-(1-methoxyethyl)-1,1-dioxothietan-3-yl]-trimethylazanium;iodide |
InChI |
InChI=1S/C9H20NO3S.HI/c1-7(13-5)9-8(10(2,3)4)6-14(9,11)12;/h7-9H,6H2,1-5H3;1H/q+1;/p-1 |
InChI 键 |
KOXWFNZWQYSIAP-UHFFFAOYSA-M |
规范 SMILES |
CC(C1C(CS1(=O)=O)[N+](C)(C)C)OC.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![N-(3-aminopropyl)-N-[(1S)-1-(3-benzyl-7-chloro-4-oxochromen-2-yl)-2-methylpropyl]-4-methylbenzamide;hydrochloride](/img/structure/B11941631.png)


methanone](/img/structure/B11941647.png)
![(1S,3S,5S)-2-[(2S)-2-amino-2-[(5S,7R)-3-hydroxy-1-adamantyl]acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile;hydrochloride](/img/structure/B11941660.png)
![N'-[(E)-1-(4-hydroxyphenyl)ethylidene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B11941664.png)
![1-(3-Chloro-2-methylphenyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B11941671.png)
